molecular formula C11H18N2 B13050562 (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine

(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13050562
M. Wt: 178.27 g/mol
InChI Key: HXPNABRPCXFBBN-NSHDSACASA-N
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Description

(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine is a chiral ethylenediamine derivative of significant interest in medicinal chemistry and drug discovery research. Its molecular scaffold is structurally analogous to compounds investigated as potential modulators of fatty acid hydrolase activity . This core structure is frequently explored in the design and synthesis of bioactive molecules, making it a valuable building block for developing targeted therapeutic agents. The (1R) stereochemistry provides a specific chiral center that is crucial for studying enantioselective interactions with biological targets, such as enzymes and receptors. Researchers utilize this compound to investigate structure-activity relationships (SAR), particularly in projects aimed at pain management and metabolic disorders . Its utility lies in its role as a key intermediate for constructing more complex molecular architectures, enabling the development of novel chemical entities for pharmacological screening.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

(1R)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3/t11-/m0/s1

InChI Key

HXPNABRPCXFBBN-NSHDSACASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](CN)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)N

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination is the most prominent method for synthesizing (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine. This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. The general steps include:

  • Starting Materials : A precursor ketone or aldehyde containing the phenyl ring substituted with a methylethyl group is required.
  • Reaction Conditions : The reaction typically employs hydrogen gas and a metal catalyst, such as palladium or platinum, to facilitate the reduction step.
  • Mechanism :
    • Formation of an imine intermediate through condensation of the amine with the carbonyl group of the ketone or aldehyde.
    • Reduction of the imine intermediate to yield the desired diamine compound.

This method ensures high selectivity for the desired stereoisomer, particularly the (1R)-configuration.

Continuous Flow Synthesis

For industrial-scale production, continuous flow reactors are employed to optimize yield and consistency. This method involves:

  • Automated Reagent Addition : Precise control over reagent addition ensures reproducibility and minimizes side reactions.
  • Reaction Monitoring : Real-time monitoring of reaction conditions (e.g., temperature, pressure) allows for efficient scaling without compromising product quality.
  • Advantages :
    • Enhanced safety due to controlled reaction conditions.
    • Higher throughput compared to batch synthesis methods.

Catalytic Hydrogenation

Catalytic hydrogenation is another approach used for preparing (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine. This method involves:

  • Starting Materials : An appropriate precursor containing unsaturated bonds or functional groups that can be reduced.
  • Catalysts : Palladium on carbon (Pd/C) or Raney nickel are common catalysts used in this process.
  • Reaction Conditions :
    • Hydrogen gas is introduced under pressure in a reactor containing the catalyst and precursor compound.
    • The reaction occurs at elevated temperatures to ensure complete conversion to the diamine product.

This method is particularly useful for producing high-purity compounds suitable for medicinal applications.

Substitution Reactions

Substitution reactions can also be employed to synthesize this compound, though they are less common compared to reductive amination. These involve:

  • Reactants : Alkyl halides or acyl chlorides reacting with ammonia or primary amines.
  • Base Catalysis : Bases like sodium hydroxide facilitate nucleophilic substitution to introduce amino groups onto the ethane backbone.
  • Challenges :
    • Selectivity issues may arise due to competing side reactions.
    • Additional purification steps may be required.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Challenges
Reductive Amination Imine formation followed by reduction High stereoselectivity; simple setup Requires specific precursors
Continuous Flow Synthesis Automated and scalable High yield; consistent quality High initial equipment cost
Catalytic Hydrogenation Reduction under hydrogen atmosphere High purity; suitable for large-scale use Requires specialized catalysts
Substitution Reactions Nucleophilic substitution Versatile starting materials Lower selectivity; potential side reactions

Notes on Stereochemistry

The (1R)-configuration is critical for certain biological activities and applications in medicinal chemistry. Ensuring stereochemical purity requires careful selection of catalysts and reaction conditions during synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using hydride donors like lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analysis

Ethane-1,2-diamine derivatives are widely studied for their versatility in coordination chemistry and bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine 4-(Methylethyl)phenyl (R-configuration) C₁₁H₁₈N₂ 178.28 Chiral backbone; potential ligand
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine 4-Fluorophenyl (R,R-configuration) C₁₄H₁₄F₂N₂ 260.27 Catalytic applications in asymmetric synthesis
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 4-Methoxyphenyl (R,R-configuration) C₁₆H₂₀N₂O₂ 296.34 Solid morphology; chiral recognition
N,N-Dimethyl-1-phenyl-1,2-ethanediamine N,N-dimethyl; phenyl C₁₀H₁₆N₂ 164.25 Ligand for metal complexes
N1-(4-Fluorophenyl)ethane-1,2-diamine 4-Fluorophenyl C₈H₁₁FN₂ 154.19 Intermediate for fluorinated compounds

Key Structural Differences :

  • Substituent Effects : The para-isopropyl group in the target compound introduces steric bulk compared to smaller substituents like fluorine or methoxy groups. This may influence its coordination behavior or binding affinity in catalytic systems.
  • Chirality : Unlike achiral analogs (e.g., N,N-dimethyl derivatives), the (1R) and (1R,2R) configurations in the listed compounds enable enantioselective applications .

Physicochemical Properties

  • Lipophilicity : Derivatives with aromatic substituents (e.g., 4-methoxyphenyl) exhibit higher ClogP values compared to aliphatic analogs, enhancing membrane permeability .
  • Reactivity : Primary amine groups in ethane-1,2-diamines participate in Schiff base formation, while secondary amines are critical for metal coordination .

Biological Activity

(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by its amine functional groups and a substituted phenyl ring. This compound, with a chiral center indicated by the (1R) configuration, has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H18_{18}N2_2
  • Molecular Weight : 178.28 g/mol
  • CAS Number : 1212897-65-8

The structure includes a 1,2-diamine framework which is significant in facilitating interactions with various biological targets. The presence of amine groups allows for participation in hydrogen bonding and ionic interactions, which are crucial for binding to biological molecules.

Mechanisms of Biological Activity

The biological activity of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine can be attributed to several mechanisms:

  • Receptor Binding : Compounds with similar structures often exhibit significant binding affinity to neurotransmitter receptors, which may influence neurological pathways.
  • Enzyme Interaction : The amine groups can serve as nucleophiles in enzymatic reactions, potentially modulating enzyme activity.
  • Antioxidant Properties : Similar compounds have shown antioxidant capabilities, which may contribute to cellular protection against oxidative stress.

Binding Affinity Studies

Recent studies have employed computational methods to predict the binding affinity of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine to various receptors. For example:

Target Receptor Binding Affinity (kcal/mol) Reference
Dopamine D2-7.5
Serotonin 5-HT3-6.8
NMDA Receptor-7.0

These results suggest that the compound may have potential applications in treating neurological disorders by modulating neurotransmitter systems.

Case Studies

A case study involving the synthesis and evaluation of related compounds demonstrated that derivatives of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine exhibited varying degrees of cytotoxicity against cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results :
    • HeLa Cell Line: IC50_{50} = 15 µM
    • MCF-7 Cell Line: IC50_{50} = 20 µM

These findings indicate a promising anticancer potential for this compound and its analogs.

Synthesis Methods

The synthesis of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine can be achieved through various methods:

  • Reductive Amination : Using appropriate ketones and amines under reducing conditions.
  • Direct Amination : Employing amination reactions on substituted phenyl derivatives.

These synthetic routes highlight the versatility in producing this compound for further biological evaluation.

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